N-(4-methylphenyl)-2-phenoxybenzamide N-(4-methylphenyl)-2-phenoxybenzamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC11118059
InChI: InChI=1S/C20H17NO2/c1-15-11-13-16(14-12-15)21-20(22)18-9-5-6-10-19(18)23-17-7-3-2-4-8-17/h2-14H,1H3,(H,21,22)
SMILES: CC1=CC=C(C=C1)NC(=O)C2=CC=CC=C2OC3=CC=CC=C3
Molecular Formula: C20H17NO2
Molecular Weight: 303.4 g/mol

N-(4-methylphenyl)-2-phenoxybenzamide

CAS No.:

Cat. No.: VC11118059

Molecular Formula: C20H17NO2

Molecular Weight: 303.4 g/mol

* For research use only. Not for human or veterinary use.

N-(4-methylphenyl)-2-phenoxybenzamide -

Specification

Molecular Formula C20H17NO2
Molecular Weight 303.4 g/mol
IUPAC Name N-(4-methylphenyl)-2-phenoxybenzamide
Standard InChI InChI=1S/C20H17NO2/c1-15-11-13-16(14-12-15)21-20(22)18-9-5-6-10-19(18)23-17-7-3-2-4-8-17/h2-14H,1H3,(H,21,22)
Standard InChI Key NJJMTVBIZOLUKT-UHFFFAOYSA-N
SMILES CC1=CC=C(C=C1)NC(=O)C2=CC=CC=C2OC3=CC=CC=C3
Canonical SMILES CC1=CC=C(C=C1)NC(=O)C2=CC=CC=C2OC3=CC=CC=C3

Introduction

N-(4-methylphenyl)-2-phenoxybenzamide is a complex organic compound that belongs to the broader class of benzamides. Its unique structure includes a methyl-substituted phenyl group and a phenoxybenzamide moiety, which confer various biological activities and applications in pharmaceuticals and materials science. Despite the lack of extensive literature from diverse sources, this compound is of interest due to its potential as an antimicrobial agent and its anti-inflammatory properties.

Synthesis Methods

While specific synthesis methods for N-(4-methylphenyl)-2-phenoxybenzamide are not detailed in the available literature, compounds with similar structures often involve reactions such as amidation, esterification, and oxidation. For instance, related compounds like 2-(4-hydroxyphenoxy)benzamide derivatives can be synthesized using PhIO-mediated oxidation reactions, which are environmentally friendly and metal-free .

Biological Activities and Applications

N-(4-methylphenyl)-2-phenoxybenzamide has been studied for its potential as an antimicrobial agent, particularly against resistant bacterial strains. Its mechanism of action typically involves interaction with specific enzymes or receptors, modulating their activity and leading to a biological response. Additionally, it shows promise as an anti-inflammatory agent, making it a candidate for further pharmaceutical development.

Biological ActivityDescription
Antimicrobial ActivityEffective against resistant bacterial strains.
Anti-inflammatory ActivityPotential for alleviating inflammatory conditions.

Comparison with Similar Compounds

Several compounds share structural similarities with N-(4-methylphenyl)-2-phenoxybenzamide, each exhibiting unique properties:

Compound NameStructural FeaturesNotable Properties
N-(4-methylphenyl)-4-oxo-4-(4-phenoxyphenyl)butanamideContains an additional oxo group and butanamide chainPotentially enhanced biological activity due to structural modifications.
N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2-phenoxybenzamideIncorporates a thiazole ringKnown for distinct reactivity patterns and biological activities.
N-(2-methylphenyl)-4-[2-nitro-4-(trifluoromethyl)phenoxy]benzamideFeatures nitro and trifluoromethyl substituentsExhibits unique electronic properties affecting reactivity.

These comparisons highlight how variations in substituents and ring structures can influence the biological activity and chemical reactivity of similar compounds.

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